molecular formula C22H42ClNO3 B12745604 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride CAS No. 95806-31-8

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride

Cat. No.: B12745604
CAS No.: 95806-31-8
M. Wt: 404.0 g/mol
InChI Key: PXJGAXGSJFLFCN-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxycyclooctyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride typically involves multiple steps, including the formation of the ester linkage and the introduction of the diethylamino group. Common synthetic routes may involve:

    Esterification: The reaction between 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetic acid and 2-(diethylamino)ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
  • 2-(diethylamino)ethyl 2-cyclohexen-1-yl(2-thienyl)acetate;hydrochloride
  • 2-(diethylamino)ethyl 2-cyclohexyl-2-isobutylacetate;hydrochloride

Uniqueness

Compared to similar compounds, 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride stands out due to its hydroxycyclooctyl moiety, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

95806-31-8

Molecular Formula

C22H42ClNO3

Molecular Weight

404.0 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride

InChI

InChI=1S/C22H41NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h19-20,25H,3-18H2,1-2H3;1H

InChI Key

PXJGAXGSJFLFCN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCCCC2)O.Cl

Origin of Product

United States

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